molecular formula C3H5N3 B3041283 3,3-Diaminoacrylonitrile CAS No. 266338-29-8

3,3-Diaminoacrylonitrile

Cat. No.: B3041283
CAS No.: 266338-29-8
M. Wt: 83.09 g/mol
InChI Key: DQDDGCDRIVTXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diaminoacrylonitrile is an organic compound with the molecular formula C3H5N3 It is characterized by the presence of two amino groups attached to the acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diaminoacrylonitrile can be synthesized through the reaction of hydrogen cyanide with thiols in the presence of a base. The reaction typically involves the addition of hydrogen cyanide to thiophenol, acetonitrile, or triethylamine, resulting in the formation of 2,3-diamino-3-(phenylthio)acrylonitrile .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of hydrogen cyanide and thiols in the presence of a base is a common method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diaminoacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted acrylonitrile derivatives.

Scientific Research Applications

3,3-Diaminoacrylonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diaminoacrylonitrile involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of various derivatives and complexes. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the amino groups.

Comparison with Similar Compounds

Uniqueness: 3,3-Diaminoacrylonitrile is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and potential applications compared to its analogs. Its stability and ease of synthesis make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-diaminoprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDDGCDRIVTXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diaminoacrylonitrile
Reactant of Route 2
3,3-Diaminoacrylonitrile
Reactant of Route 3
3,3-Diaminoacrylonitrile
Reactant of Route 4
3,3-Diaminoacrylonitrile
Reactant of Route 5
3,3-Diaminoacrylonitrile
Reactant of Route 6
3,3-Diaminoacrylonitrile
Customer
Q & A

Q1: What types of heterocycles can be synthesized using 3,3-Diaminoacrylonitrile as a starting material?

A1: this compound has proven useful in synthesizing various nitrogen-containing heterocycles. For instance, it reacts with Dimethyl acetylenedicarboxylate (DMAD) and 1,2-dibenzoylacetylene to yield diverse pyrrole derivatives. [] Additionally, it acts as a dipolarophile in reactions with aryl(alkyl)sulfonyl or aryl azides, leading to the formation of 5-amino-1,2,3-triazole-4-N-substituted imidamides via a tandem cycloaddition and Cornforth-type rearrangement. [] This methodology extends to reactions with heterocyclic azides, enabling the creation of diheterocyclic compounds with an amidine linker, including those incorporating pyrimidinedione, 4-nitroimidazole, isoxazole, 1,3,4-triazole, 2-oxochromone, or thiazole rings alongside the 1,2,3-triazole core. []

Q2: How does the substitution pattern on the amidine group of this compound influence the reaction outcome?

A2: The substituents on the amidine nitrogen atoms significantly impact the reaction pathway and product formation. When reacting with DMAD, 3,3-Diaminoacrylonitriles bearing a monosubstituted amidine group yield 1-substituted 5-amino-2-oxo-pyrrole-3(2H)ylidenes. Conversely, those with an N,N-dialkylamidine group generate 1-NH-5-aminopyrroles. [] This difference arises from the varying electronic and steric effects imparted by the substituents, dictating the regioselectivity of the cyclization step.

Q3: Beyond pyrroles and triazoles, are there other heterocyclic systems accessible from this compound?

A3: While the reviewed research primarily focuses on pyrrole and triazole synthesis, this compound's reactivity suggests its potential in constructing other heterocycles. For example, its use in synthesizing Iso-Piritrexim, a lipophilic folic acid antagonist with antineoplastic activity, showcases its applicability beyond simple heterocyclic systems. [] This example highlights the possibility of utilizing this compound as a valuable building block for more complex, biologically relevant molecules.

Q4: What are the limitations of using this compound in organic synthesis?

A4: Despite its versatility, there are some limitations to consider when employing this compound. One example is the unexpected substitution of the acyl group observed during an attempted conversion of 1-acyl-2,2-diaminoethylenes into 2-acyl-3,3-diaminoacrylonitriles. [] This side reaction emphasizes the need for careful consideration of reaction conditions and potential side reactions when using this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.